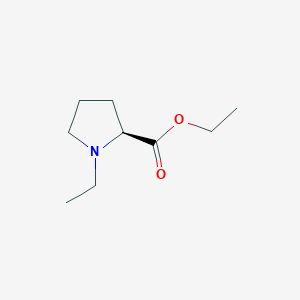
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate is a compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure with nitrogen as one of the atoms. The ethyl group attached to the nitrogen atom and the carboxylate group at the 2-position are indicative of the compound's potential as an intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves the reaction of different starting materials in the presence of catalysts. For instance, the synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved by reacting benzaldehyde, aniline, and ethylacetoacetate with a proline–Fe(III) complex catalyst at room temperature . This method could potentially be adapted for the synthesis of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often elucidated using X-ray diffraction studies. For example, the crystal structure of a related compound was determined to be in the triclinic space group with specific unit-cell parameters, and the pyrrolidine ring was found to exhibit a flat boat conformation . Such detailed structural analysis is crucial for understanding the three-dimensional conformation and potential reactivity of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions due to their functional groups. The presence of a carboxylate group, for example, can lead to reactions such as esterification or amidation, while the nitrogen in the pyrrolidine ring can be involved in the formation of hydrogen bonds, as seen in the crystal structure analysis where N–H···O, C–H···O, and C–H···π interactions were observed . These interactions are important for the stability of the crystal structure and could influence the reactivity of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate in solution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and conformation of the pyrrolidine ring affect the melting point, solubility, and reactivity of these compounds. For instance, the crystal structure analysis of a related compound revealed a supramolecular double-layer formed by methyl- and methylene-C–H···O(carbonyl) interactions . These interactions could also be present in Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate, affecting its physical properties and its behavior as an intermediate in chemical syntheses.
Applications De Recherche Scientifique
-
Antimicrobial, Antioxidant, Cytotoxic Activities and Phytochemical Analysis of Fungal Endophytes Isolated from Ocimum Basilicum
- Application : This study aimed to isolate endophytic fungi from the Ocimum basilicum plant and evaluate their biological activities .
- Method : The endophytic fungal strains were isolated and identified morphologically and genetically. Cell-free filtrates of endophytic fungal strains were extracted using ethyl acetate .
- Results : The crude extracts exhibited promising antimicrobial activity against several bacteria and fungi at a concentration of 1000 µg/mL. These endophytic strains also exhibited potential antioxidant activity .
-
Safety Evaluation of Topical Applications of Ethanol on the Skin and Inside the Oral Cavity
- Application : This study evaluated the safety of topical applications of ethanol on the skin and inside the oral cavity .
- Method : The study reviewed the scientific literature on the safety of topical ethanol applications .
- Results : The study found contradictory evidence about the safety of such topical applications of ethanol .
-
Synthesis of Pyrimidine Derivatives
- Application : This work shows the synthesis under microwave irradiation of a novel compound .
- Method : The synthesis of pyrimidine derivatives, which are useful in chemical and medicinal applications, is important in medicinal chemistry .
- Results : The study successfully synthesized a novel compound under microwave irradiation .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-1-ethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOPASYFARLIF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449162 | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
CAS RN |
938-54-5 | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



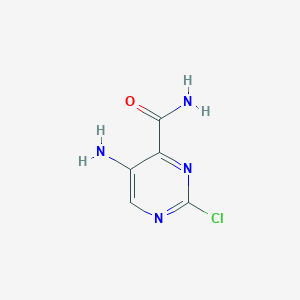
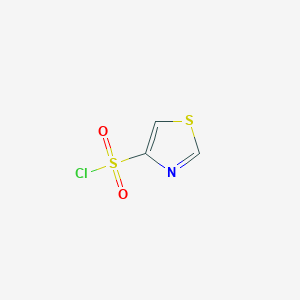
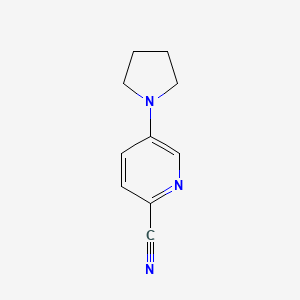
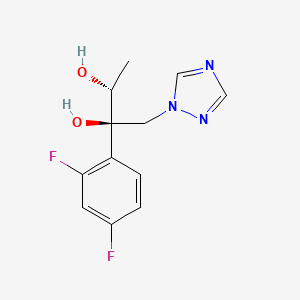
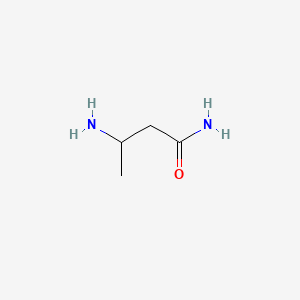
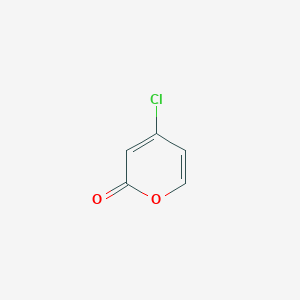
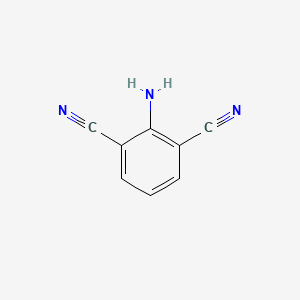
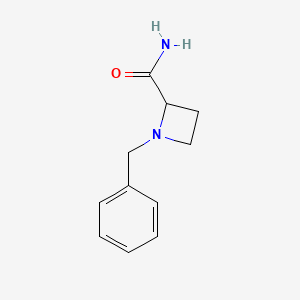
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
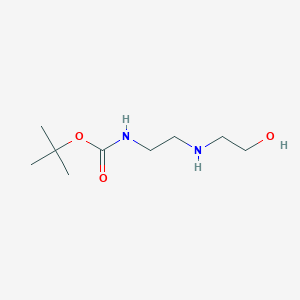
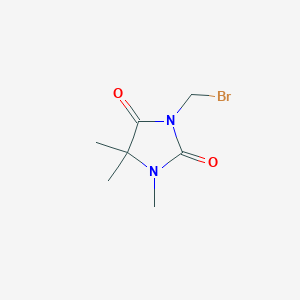

![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)
